molecular formula C8H11NO B8700131 3-Amino-4-ethylphenol

3-Amino-4-ethylphenol

Cat. No.: B8700131
M. Wt: 137.18 g/mol
InChI Key: LZZLHTLIUKXAPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-4-ethylphenol is an aromatic amine derivative characterized by a hydroxyl group (-OH) at position 4, an amino group (-NH₂) at position 3, and an ethyl (-CH₂CH₃) substituent at position 4 of the benzene ring. Its ethyl group likely enhances lipophilicity compared to other substituents, influencing solubility and reactivity in organic synthesis or pharmaceutical applications.

Properties

Molecular Formula

C8H11NO

Molecular Weight

137.18 g/mol

IUPAC Name

3-amino-4-ethylphenol

InChI

InChI=1S/C8H11NO/c1-2-6-3-4-7(10)5-8(6)9/h3-5,10H,2,9H2,1H3

InChI Key

LZZLHTLIUKXAPH-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(C=C1)O)N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physical Properties

The table below highlights key differences between 3-Amino-4-ethylphenol and structurally similar compounds:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Properties/Applications
This compound -NH₂, -OH, -CH₂CH₃ C₈H₁₁NO 137.18 (theoretical) Not reported Hypothesized use in dyes or pharma
3-Amino-4-chlorophenol -NH₂, -OH, -Cl C₆H₆ClNO 143.56 Not reported High reactivity due to Cl; storage warnings
4-Aminophenol -NH₂, -OH C₆H₇NO 109.13 188–190 Toxic (R20/22, S28/60); precursor in paracetamol synthesis
3-Nitro-N-(2-Hydroxyethyl)-4-Aminophenol -NH₂, -NO₂, -OCH₂CH₂OH C₈H₁₀N₂O₄ 198.18 Not reported Used as HC Red B54 dye intermediate
2-((3-Amino-4-methoxyphenyl)amino)ethanol -NH₂, -OCH₃, -OCH₂CH₂OH C₉H₁₄N₂O₂ 182.22 Not reported Potential use in hair dyes

Key Observations :

  • Substituent Effects: The ethyl group in this compound likely increases hydrophobicity compared to electron-withdrawing groups like -Cl (3-Amino-4-chlorophenol) or polar groups like -OCH₃ (). This could enhance membrane permeability in pharmaceutical contexts.
  • Melting Points: 4-Aminophenol’s high melting point (188–190°C) reflects strong hydrogen bonding from its -OH and -NH₂ groups . The ethyl group in this compound may lower this due to reduced symmetry and weaker intermolecular forces.
  • Reactivity: Chlorine in 3-Amino-4-chlorophenol increases electrophilicity, favoring substitution reactions, while the ethyl group in this compound may stabilize the ring via electron-donating effects.

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